7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Overview
Description
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H17NO2•HCl and a molecular weight of 243.73 .
Physical And Chemical Properties Analysis
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride has a molecular weight of 243.73 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool to probe protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Mechanism of Action
Mode of Action
Chromanone compounds often exert their effects by interacting with proteins or enzymes in the body, altering their function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by “7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride”. Chromanone compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Chromanone compounds have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGSDMBFOAUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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